An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzaldehyde: Properties, Synthesis, and Applications
Abstract
2-Hydroxy-6-methoxybenzaldehyde (CAS No. 700-44-7), a substituted phenolic aldehyde, serves as a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a formyl group on the aromatic ring, imparts a distinct reactivity profile that is leveraged in the construction of complex molecular architectures. This guide provides an in-depth examination of its chemical and physical properties, detailed spectroscopic characterization, validated synthetic protocols, and a discussion of its applications in modern research, particularly in drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile chemical building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development. 2-Hydroxy-6-methoxybenzaldehyde is a solid at room temperature, typically appearing as a pale yellow to brown solid.[3] It is air-sensitive and should be stored under an inert atmosphere to prevent oxidation.[1][4]
Physical and Chemical Properties
The key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 700-44-7 | [1][5] |
| Molecular Formula | C₈H₈O₃ | [1][5] |
| Molecular Weight | 152.15 g/mol | [1][5] |
| Appearance | Pale Yellow to Brown Solid | [3] |
| Melting Point | 41-43 °C | [3] |
| Boiling Point | 262.9 ± 20.0 °C (Predicted) | [3] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [1][3][4] |
| pKa | 7.79 ± 0.10 (Predicted) | [3] |
| Sensitivity | Air Sensitive | [1][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data represents typical values for 2-Hydroxy-6-methoxybenzaldehyde.
| Technique | Data and Interpretation |
| ¹H NMR | δ ~11.9 ppm (s, 1H, -OH): The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. δ ~10.4 ppm (s, 1H, -CHO): The aldehydic proton signal. δ ~7.4 ppm (t, 1H, Ar-H): Aromatic proton para to the aldehyde. δ ~6.5 ppm (d, 2H, Ar-H): Aromatic protons ortho to the aldehyde. δ ~3.9 ppm (s, 3H, -OCH₃): The methoxy group protons. (Note: Exact shifts and coupling constants can vary with solvent and concentration). |
| ¹³C NMR | δ ~194 ppm (C=O): Aldehyde carbonyl carbon. δ ~163 ppm (C-O): Aromatic carbons attached to the hydroxyl and methoxy groups. δ ~138 ppm (Ar-C): Aromatic carbon para to the aldehyde. δ ~111 ppm (Ar-C-CHO): Aromatic carbon bearing the aldehyde. δ ~102, 109 ppm (Ar-C): Other aromatic carbons. δ ~56 ppm (-OCH₃): Methoxy carbon. |
| FT-IR (cm⁻¹) | ~3400-3200 (broad): O-H stretching of the intramolecularly hydrogen-bonded phenol. ~2950, 2850: C-H stretching of the aromatic ring and aldehyde. ~1650: C=O stretching of the aldehyde, frequency lowered by conjugation and hydrogen bonding. ~1600, 1480: C=C stretching of the aromatic ring. ~1250: C-O stretching of the aryl ether. |
| Mass Spec (m/z) | 152.15 (M⁺): Molecular ion peak. Key fragments would include loss of H (M-1), CHO (M-29), and CH₃ (M-15). |
Synthesis and Purification
The synthesis of 2-Hydroxy-6-methoxybenzaldehyde is most commonly achieved via a multi-step process starting from 3-methoxyphenol, as this route provides good regiochemical control.[6] The process involves the formylation of the aromatic ring, a reaction that must be carefully directed to achieve the desired 2,6-substitution pattern.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis from 3-Methoxyphenol
This protocol is based on established methodologies for the regioselective formylation of phenols.[6]
Step 1: Preparation of the Phenolic Substrate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 3-methoxyphenol (10 mmol) in a suitable anhydrous solvent (e.g., toluene).
-
Add a base (e.g., potassium carbonate, 15 mmol) to the solution.
-
Heat the mixture to reflux under a nitrogen atmosphere for 1 hour to form the phenoxide salt.
Step 2: Formylation
-
Cool the reaction mixture to approximately 95°C.
-
Slowly add a formylating agent, such as paraformaldehyde (15 mmol), over a period of 2-4 hours to control the exothermic reaction.
-
After the addition is complete, maintain the reaction at 95-100°C for an additional 2-3 hours, monitoring progress by TLC.
Step 3: Workup and Extraction
-
Cool the mixture to room temperature and cautiously add 10% sulfuric acid until the solution is acidic (pH ~2-3).[7]
-
Transfer the mixture to a separatory funnel. The organic layer, containing the product, is separated.
-
Wash the organic layer sequentially with distilled water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The resulting crude oil or solid, which may contain isomeric byproducts, is purified by column chromatography on silica gel.
-
A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired 2-hydroxy-6-methoxybenzaldehyde isomer.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a pale yellow solid.
Chemical Reactivity and Synthetic Utility
The utility of 2-Hydroxy-6-methoxybenzaldehyde as a synthetic intermediate stems from the orchestrated reactivity of its three functional groups. The aldehyde is susceptible to nucleophilic attack, oxidation, and reduction, while the aromatic ring can undergo further substitution, guided by the directing effects of the hydroxyl and methoxy groups.
Caption: Major chemical reactions of the title compound.
-
As a Pharmaceutical Intermediate: The compound is a crucial starting material for more complex active pharmaceutical ingredients (APIs).[1] Its structure is a recognized scaffold in medicinal chemistry. For instance, related structures are precursors in the synthesis of compounds like Voxelotor, which is used to treat sickle cell disease.[8][9]
-
Synthesis of Antimicrobial Agents: It serves as a precursor in the multi-step synthesis of novel antimicrobial agents.[2] The benzaldehyde moiety can be elaborated into various heterocyclic systems or used to form Schiff bases, which often exhibit significant biological activity.
-
Development of Bioactive Molecules: Derivatives such as benzochalcones have been synthesized from 2-hydroxy-6-methoxybenzaldehyde. One such derivative, (E)-1-(2-hydroxy-6-methoxyphenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, was investigated for its antimitotic activity, demonstrating the compound's value in structure-based drug design.[2]
Biological Significance and Drug Discovery
While 2-hydroxy-6-methoxybenzaldehyde itself is primarily a synthetic intermediate, its structural motifs are present in molecules with notable biological activities. The strategic placement of the hydroxyl and methoxy groups is key to the biological profiles of its derivatives.
The isomeric compound, 2-hydroxy-4-methoxybenzaldehyde, has been studied more extensively for its biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[10][11][12] These findings suggest that derivatives of the 2,6-isomer are promising candidates for similar biological screening. The core scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR).[2]
Caption: From chemical scaffold to lead compound.
Safety and Handling
Proper handling of 2-Hydroxy-6-methoxybenzaldehyde is crucial in a laboratory setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).[1][13]
| Hazard Statement | Classification | Precautionary Measures |
| H315 | Causes skin irritation. | P264: Wash hands thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14] |
| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14] |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It should be kept under an inert gas (nitrogen or argon) at 2-8°C.[3][4] Incompatibilities: Incompatible with strong oxidizing agents.[1]
Conclusion
2-Hydroxy-6-methoxybenzaldehyde is a chemical of significant interest due to its utility as a versatile building block in organic synthesis. Its well-defined physicochemical properties, coupled with a predictable reactivity profile, make it an invaluable tool for chemists in both academic and industrial research. The potential for its derivatives to exhibit a wide range of biological activities, from antimicrobial to antimitotic, ensures its continued relevance in the field of drug discovery and development. Adherence to established synthetic protocols and safety guidelines will enable researchers to fully exploit the potential of this important pharmaceutical intermediate.
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